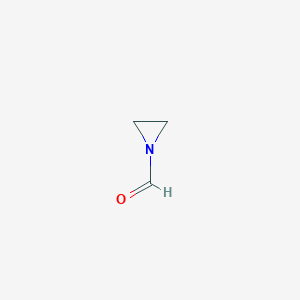
Aziridine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine-1-carbaldehyde is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aziridine-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of aziridine with aldehydes under specific conditions. For instance, the synthesis of aziridin-1-yl benzaldoximes involves the reaction of chloroximes with aziridines in the presence of triethylamine as a base and acetonitrile as a solvent . Another method includes the reaction of ethylenimine with benzonitrile N-oxides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve advanced catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Aziridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The nitrogen atom in the aziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Aziridine-1-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of aziridine-1-carbaldehyde and its derivatives involves the interaction with biological macromolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of essential enzymes and disruption of cellular processes, contributing to its cytotoxic effects . The compound’s reactivity is primarily due to the ring strain in the aziridine ring, which makes it highly susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Aziridine: A simpler analogue without the aldehyde group, known for its high reactivity due to ring strain.
Azetidine: A four-membered ring compound that is more stable than aziridine but still exhibits significant ring strain.
2H-Azirines: Three-membered nitrogen-containing heterocycles with different reactivity profiles compared to aziridines.
Uniqueness: Aziridine-1-carbaldehyde is unique due to the presence of both the aziridine ring and the aldehyde functional group, which imparts distinct reactivity and potential for diverse chemical transformations. Its derivatives’ cytotoxic activity further distinguishes it from other similar compounds .
Propiedades
Número CAS |
45358-43-8 |
|---|---|
Fórmula molecular |
C3H5NO |
Peso molecular |
71.08 g/mol |
Nombre IUPAC |
aziridine-1-carbaldehyde |
InChI |
InChI=1S/C3H5NO/c5-3-4-1-2-4/h3H,1-2H2 |
Clave InChI |
PMRJLMRZYXKGAT-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
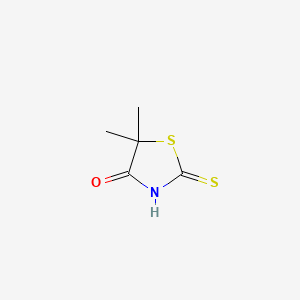
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

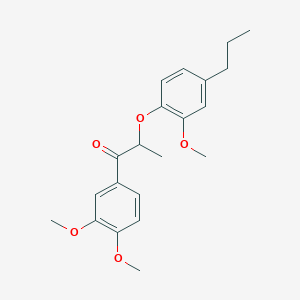
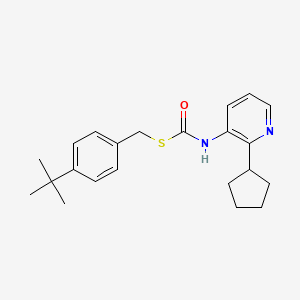
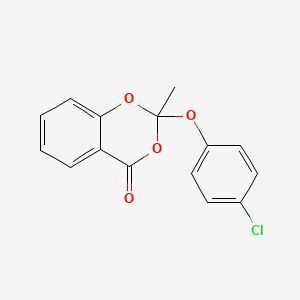
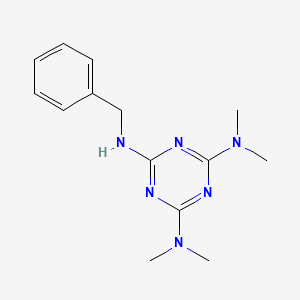
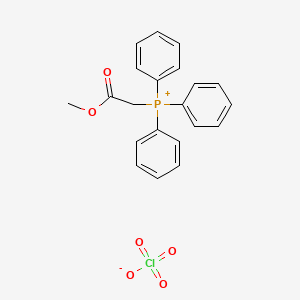
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
